molecular formula C11H16ClNO2 B14114180 1-(1,3-Benzodioxol-5-yl)butylazanium;chloride

1-(1,3-Benzodioxol-5-yl)butylazanium;chloride

Cat. No.: B14114180
M. Wt: 229.70 g/mol
InChI Key: JJVFJKLPESJUDV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)butylazanium;chloride is a chemical compound that features a benzodioxole ring attached to a butylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)butylazanium;chloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of the Butylazanium Group: The butylazanium group is introduced via a nucleophilic substitution reaction, where a butylamine derivative reacts with the benzodioxole intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)butylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzodioxole ring to dihydrobenzodioxole.

    Substitution: The butylazanium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodioxole derivatives.

    Substitution: Various substituted benzodioxole compounds.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)butylazanium;chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)butylazanium;chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the amine group.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar structure with an additional methyl group on the amine.

Uniqueness: 1-(1,3-Benzodioxol-5-yl)butylazanium;chloride is unique due to its specific combination of the benzodioxole ring and butylazanium group, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)butylazanium;chloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H

InChI Key

JJVFJKLPESJUDV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-]

Origin of Product

United States

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